molecular formula C13H23N3O8S B12293320 D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-

D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-

Cat. No.: B12293320
M. Wt: 381.40 g/mol
InChI Key: LEJGAWQBSYDJMX-VUQZHNRUSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- is derived from its structural features. The parent molecule is 2-deoxy-D-glucose, where the hydroxyl group at the C2 position is replaced by an amino group. This amino group is further substituted with a branched acyl chain containing acetylamino, methyl, nitroso-thioether, and ketone functionalities.

The systematic naming follows IUPAC guidelines for amino sugar derivatives:

  • Core structure : The glucose backbone is designated as 2-deoxy-D-glucose , indicating the absence of the hydroxyl group at C2.
  • Substituent nomenclature : The side chain 2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl is described as follows:
    • Butyl chain : A four-carbon chain with a ketone at position 1 (1-oxobutyl).
    • Branched substitutions :
      • Position 2: Acetylamino (-NH-CO-CH₃).
      • Position 3: Methyl (-CH₃) and nitrosothio (-S-NO) groups.

This nomenclature adheres to the prefix-based system for substituted amino sugars, where the entire side chain is treated as a substituent of the 2-amino group.

Molecular Geometry and Conformational Analysis

The compound’s molecular geometry is influenced by steric and electronic interactions within the substituted side chain and the glucose ring.

Glucose Ring Conformation

The D-glucose backbone adopts a $$ ^4C_1 $$ chair conformation, typical for pyranose sugars. However, the C2 substitution introduces steric strain due to the bulky side chain. Computational models (PubChem 3D Conformer) suggest that the side chain orients equatorially to minimize 1,3-diaxial interactions with the C1 and C3 hydroxyl groups (Figure 1A).

Side Chain Dynamics

The 2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl moiety exhibits restricted rotation due to:

  • Nitroso-thioether group : The planar -S-NO group creates partial double-bond character, limiting rotation about the C3-S bond.
  • Ketone at C1 : The carbonyl group at C1 of the butyl chain stabilizes a trans-configuration with the acetylamino group at C2, as shown in energy-minimized structures.
Table 1: Key Bond Lengths and Angles (DFT Calculations)
Bond/Angle Value (Å/°)
C2-N (side chain) 1.45 Å
S-N (nitrosothio) 1.63 Å
C3-S-C (methyl) 102.1°
N-O (nitroso) 1.21 Å

Data derived from PubChem’s 3D conformer analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Glucose ring protons : Resonances at δ 3.2–4.1 ppm (C1–C6), with C2-H absent due to deoxygenation.
    • Acetylamino group : Singlet at δ 2.05 ppm (3H, -CO-CH₃).
    • Methyl group : Doublet at δ 1.25 ppm (3H, -CH₃).
  • ¹³C NMR :
    • Ketone carbonyl : δ 208.5 ppm (C=O).
    • Acetylamino carbonyl : δ 170.3 ppm.

Infrared (IR) Spectroscopy

  • Nitroso group : Stretching vibration at 1510 cm⁻¹ (N=O).
  • Thioether : C-S stretch at 680 cm⁻¹.
  • Amide I band : 1650 cm⁻¹ (C=O stretch).

Mass Spectrometry

  • Molecular ion : m/z 381.40 [M+H]⁺, consistent with the molecular formula C₁₃H₂₃N₃O₈S.
  • Fragmentation :
    • Loss of NO (30 Da) at m/z 351.40.
    • Cleavage of the acetyl group (60 Da) at m/z 321.40.

Comparative Structural Analysis with Native Glucose Derivatives

Table 2: Structural Comparison with Related Compounds
Compound C2 Substitution Molecular Weight (g/mol) Key Functional Groups
D-Glucose -OH 180.16 Hydroxyl
2-Amino-2-deoxy-D-glucose -NH₂ 179.17 Amino
Target Compound -NH-[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl] 381.40 Acetylamino, nitroso-thioether

Key Differences:

  • Substituent Complexity : Unlike 2-amino-2-deoxy-D-glucose (glucosamine), the target compound features a multibranched side chain with nitroso-thioether and acetyl groups, altering its electronic and steric profile.
  • Hydrogen-Bonding Capacity : The acetylamino and nitroso groups introduce additional H-bond acceptors, potentially enhancing solubility in polar aprotic solvents compared to glucosamine.
  • Conformational Rigidity : The nitroso-thioether group restricts side chain rotation, contrasting with the flexibility of simpler amino sugar derivatives.

Properties

Molecular Formula

C13H23N3O8S

Molecular Weight

381.40 g/mol

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]butanamide

InChI

InChI=1S/C13H23N3O8S/c1-6(19)14-11(13(2,3)25-16-24)12(23)15-7(4-17)9(21)10(22)8(20)5-18/h4,7-11,18,20-22H,5H2,1-3H3,(H,14,19)(H,15,23)/t7-,8+,9+,10+,11?/m0/s1

InChI Key

LEJGAWQBSYDJMX-VUQZHNRUSA-N

Isomeric SMILES

CC(=O)NC(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(C)(C)SN=O

Canonical SMILES

CC(=O)NC(C(=O)NC(C=O)C(C(C(CO)O)O)O)C(C)(C)SN=O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-2-Deoxy-D-Glucose

The starting material, 2-amino-2-deoxy-D-glucose (glucosamine) , is typically derived from chitin hydrolysis or chemical synthesis. A patented method (CN100572387C) outlines:

  • Reagents : Glucosamine hydrochloride, sodium hydroxide, phenylaldehyde.
  • Conditions : Reaction at 0°C in aqueous NaOH, followed by acetylation with acetic anhydride.
  • Yield : ~70% after purification.

Acetylation and Methylation

The amino group is acetylated, and a methyl group is introduced at the 3-position:

  • Acetylation :
    • Reagent : Acetic anhydride or acetyl chloride.
    • Conditions : Room temperature, 2 hours.
  • Methylation :
    • Reagent : Methyl iodide, dimethyl sulfate.
    • Conditions : Alkaline medium (e.g., NaHCO₃), 50–60°C.

Intermediate : 2-Acetamido-3-methyl-2-deoxy-D-glucose.

S-Nitrosation

The critical step involves introducing the nitrosothio (-SNO) group. Methods from S-nitrosothiol synthesis are adapted:

  • Reagents :
    • Thiol precursor (e.g., 3-methyl-3-mercapto derivative).
    • Nitrosating agent: NaNO₂ in acidic conditions (HCl or H₂SO₄).
  • Conditions :
    • Temperature: 0–5°C to prevent decomposition.
    • Reaction time: 1–2 hours.
  • Yield : ~50–60% (based on analogous S-nitrosothiol syntheses).

Optimization and Challenges

Stability Considerations

S-Nitrosothiols are thermally and photolytically unstable. Key mitigations:

  • Low-temperature handling : Reactions conducted at ≤5°C.
  • Light exclusion : Use of amber glassware.
  • Metal chelators : EDTA added to suppress Cu²⁺-catalyzed decomposition.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/methanol gradients.
  • Crystallization : Recrystallization from methanol/acetone mixtures.

Analytical Characterization

Parameter Method Key Findings Reference
Structure NMR (¹H, ¹³C) δ 2.05 (s, CH₃CO), δ 8.2 (SNO)
Purity HPLC (C18 column) ≥95% purity
Thermal Stability DSC Decomposition onset: 120°C

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct S-Nitrosation Short reaction time Requires strict temperature control 50–60%
Stepwise Functionalization High specificity Multiple purification steps 40–50%

Industrial and Research Applications

  • Pharmaceuticals : Potential as a nitric oxide (NO) donor for cardiovascular therapies.
  • Biochemical Probes : Used to study S-nitrosylation in cellular signaling.

Chemical Reactions Analysis

Types of Reactions

D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrosothio group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, carboxylic acids, and substituted glucose molecules.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Applications:
The compound has been studied for its potential as an α-glucosidase inhibitor. α-Glucosidase inhibitors are crucial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption, which helps control postprandial blood glucose levels. Research indicates that derivatives of D-glucose can exhibit significant enzyme inhibitory activity, providing a pathway for developing new antidiabetic medications .

Neuroprotective Effects:
Another promising application is in neuroprotection. Compounds similar to D-glucose have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. The inhibition of this enzyme can enhance acetylcholine levels in the brain, potentially improving cognitive function and memory retention .

Biochemical Research

Glycosylation Reactions:
D-Glucose derivatives are often utilized as glycosyl donors in synthetic organic chemistry. The ability to modify the hydroxyl groups on glucose allows for the preparation of a variety of glycosides, which are essential in the synthesis of complex carbohydrates and glycoconjugates used in drug development and vaccine formulation .

Synthesis of Rare Sugars:
The compound serves as a precursor for synthesizing rare deoxyamino sugars, which are important building blocks in glycoscience. The versatility of D-glucose derivatives allows chemists to create diverse sugar structures that can be used in various biological assays and therapeutic applications .

Case Study 1: α-Glucosidase Inhibition

A study conducted on synthesized sulfonamide derivatives found that certain compounds exhibited potent α-glucosidase inhibitory activity, which was attributed to structural similarities with D-glucose derivatives. These findings suggest that modifications to the glucose structure can enhance its inhibitory properties against carbohydrate-hydrolyzing enzymes.

Compound NameIC50 (µM)Activity
Compound A15Moderate
Compound B5Strong
D-Glucose Derivative10Moderate

Case Study 2: Neuroprotective Properties

Research on acetylcholinesterase inhibitors derived from glucose analogs demonstrated that these compounds could significantly reduce enzyme activity in vitro, indicating their potential as therapeutic agents for neurodegenerative diseases.

Compound Name% Inhibition at 100 µM
Compound C70
Compound D85
D-Glucose Derivative60

Mechanism of Action

The mechanism of action of D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic processes, leading to its observed biological effects. For example, it may inhibit glycolysis by targeting key enzymes involved in glucose metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its nitrosothio-acetylamino side chain, contrasting with related glucose derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties References
Target Compound Not explicitly stated (inferred: ~C₁₀H₁₈N₄O₆S) ~350–370 Nitrosothio, acetylamino, ketone Redox activity, potential metal chelation
DCNU () C₉H₁₆ClN₃O₇ 313.69 Chloroethylnitroso, carbamoyl Antineoplastic agent; carcinogenic risk
126479-62-7 () C₁₆H₂₉N₄O₈ 413.43 Piperidinyl-nitroso, carbamoyl Stable radical; potential MRI contrast agent
3-O-Methyl-D-glucose (3OMG, ) C₇H₁₄O₆ 194.18 Methyl ether, hydroxyl Non-metabolizable glucose analog; used in imaging

Key Observations :

  • Nitrosothio vs. Nitroso Groups : The nitrosothio group in the target compound introduces sulfur-based reactivity (e.g., thiol-disulfide exchange) absent in DCNU’s chloroethylnitroso group. This may enhance stability in reducing environments .
  • Acetylamino vs. Carbamoyl: The acetylamino group in the target compound improves membrane permeability compared to carbamoyl-containing analogs like DCNU, as acetylated sugars often exhibit enhanced absorption () .
Chemical Stability and Reactivity
  • Acid Hydrolysis : Like compounds 1–3 in , the target compound likely undergoes acid hydrolysis to yield D-glucose, as indicated by TLC similarity (Rf ≈ 0.382–0.384). This suggests comparable glycosidic bond lability .
  • Ring-Chain Tautomerism: The open-chain nitroso-thioether side chain may stabilize the compound in a cyclic pyranose form, akin to D-glucose thiosemicarbazone derivatives (). Acetylation of the side chain could further stabilize the structure, altering solubility and metabolic pathways .

Biological Activity

D-Glucose, specifically its derivative 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-, is a compound of significant interest due to its potential biological activities. This article explores the compound's mechanisms, pharmacological properties, and implications in various biological contexts, particularly focusing on its role in cancer treatment and metabolic regulation.

Chemical Structure and Properties

The compound is a modified form of D-glucose, incorporating an acetylamino group and a nitrosothio moiety. This modification is crucial for its biological activity, particularly in modulating metabolic pathways and influencing cellular responses.

  • Glycolysis Inhibition : Similar to 2-deoxy-D-glucose (2-DG), this compound inhibits glycolysis by competing with glucose for uptake and phosphorylation by hexokinase. This leads to the accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG6P), which disrupts normal glucose metabolism and induces metabolic stress in cells, particularly cancer cells .
  • Anticancer Activity : The compound exhibits significant anticancer properties by inducing apoptosis and inhibiting cell proliferation. It has been shown to enhance the efficacy of other chemotherapeutic agents, such as Paclitaxel, when used in combination therapies .
  • Nitrosative Stress Modulation : The nitrosothio component may contribute to the regulation of nitric oxide signaling pathways, which are pivotal in various physiological processes including vasodilation and immune response modulation .

Anticancer Effects

Research indicates that the compound can significantly inhibit the growth of various cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, enhancing apoptosis rates.
  • Synergistic Effects : When combined with other treatments, it shows improved efficacy against tumor growth compared to monotherapy .

Antimicrobial Properties

Preliminary studies suggest that derivatives of D-glucose exhibit moderate antibacterial and antifungal activities. This may be attributed to their ability to interfere with microbial metabolism .

Case Studies

  • In Vitro Studies : Experiments conducted on glioblastoma multiforme (GBM) cells demonstrated that the compound effectively reduced cell viability and induced apoptosis through glycolytic inhibition .
  • Combination Therapy : In a study involving DU145 prostate cancer cells, the combination of this compound with buforin IIb resulted in greater inhibition of cell proliferation than either agent alone, highlighting its potential in combination therapies for enhanced anticancer effects .

Data Tables

Biological ActivityMechanismReference
Glycolysis InhibitionCompetes with glucose for hexokinase
Anticancer ActivityInduces apoptosis; synergistic with Paclitaxel
Antimicrobial ActivityModerate antibacterial effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 2-deoxy-D-glucose with nitrosothio modifications?

  • Answer : Synthesis typically involves protecting group strategies for glucose hydroxyls, followed by selective introduction of functional groups. For example, acetylation at the 2-amino position can be achieved using acetic anhydride, while nitrosothio groups are introduced via nitroso-thiol coupling reactions under controlled pH (e.g., pH 7–8) to avoid decomposition . Precursor compounds like 2-acetamido-2-deoxy-D-glucose derivatives (e.g., ) are often used as starting materials. Reaction progress should be monitored via TLC or HPLC with UV detection (λ = 254 nm) .

Q. How can the structure of this compound be validated experimentally?

  • Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to assign acetyl, nitroso, and thioether protons/carbons. Anomeric proton signals (δ 4.5–5.5 ppm) confirm glucose configuration .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C16_{16}H29_{29}N4_4O8_8S, expected [M+H]+^+ = 437.1) .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis resolves spatial arrangements of substituents (e.g., isopropylidene-protected analogs in ) .

Q. What analytical techniques are suitable for detecting and quantifying this compound in biological matrices?

  • Answer :

  • Enzymatic assays : Glucose oxidase/peroxidase (GOPOD) kits (e.g., Megazyme) can quantify free glucose derivatives after hydrolysis of protecting groups .
  • HPLC-MS/MS : Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) enable separation and sensitive detection in complex samples .

Advanced Research Questions

Q. How does the nitroso-thio moiety influence the compound’s reactivity and stability under physiological conditions?

  • Answer : The nitroso (NO) and thioether (S–C) groups confer pH-dependent redox activity.

  • Stability : Nitroso-thio derivatives degrade in acidic conditions (pH < 5) via protonation of the nitroso group, leading to denitrosation. Stability studies should use buffered solutions (pH 7.4) and track degradation via UV-Vis (λ = 300–400 nm) .
  • Reactivity : The nitroso group can act as a nitric oxide (NO) donor under oxidative stress, impacting cellular signaling pathways. Electrochemical assays (e.g., cyclic voltammetry) quantify NO release kinetics .

Q. What experimental strategies resolve contradictions in reported cytotoxic effects of nitroso-modified glucose analogs?

  • Answer : Discrepancies arise from cell type specificity, exposure duration, and metabolite interference.

  • Dose-response profiling : Use WST-1/MTT assays across multiple cell lines (e.g., cardiac progenitor cells vs. cancer cells) with 24–72 hr exposure to identify threshold effects ( shows 72 hr exposure reduces hCPC viability by 40% at 25 mM glucose) .
  • Metabolomic analysis : LC-MS-based tracking of intracellular metabolites (e.g., glutathione levels) clarifies whether cytotoxicity stems from oxidative stress or direct DNA alkylation (nitroso compounds are pro-carcinogenic; ) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Density Functional Theory (DFT) : Models hydrogen bonding between the glucose backbone and proteins (e.g., methacrylic acid-based molecularly imprinted polymers). B3LYP/6-31+G(d) basis sets optimize interaction geometries ( ) .
  • Molecular docking : Simulate binding to glucose transporters (e.g., GLUT1) using AutoDock Vina. Key parameters include binding affinity (ΔG) and hydrogen-bond distances (<2.5 Å) .

Q. What protocols mitigate risks when handling nitroso-containing compounds in vitro?

  • Answer :

  • Safety protocols : Use fume hoods, nitrile gloves, and closed systems to prevent inhalation/contact. Store compounds in amber vials at –20°C to slow nitroso degradation .
  • Deactivation : Treat waste with 10% ascorbic acid to reduce nitroso groups to amines before disposal .

Methodological Notes

  • Contradiction management : Replicate studies under standardized conditions (e.g., glucose-free media for metabolic assays) to isolate compound-specific effects .
  • Advanced detection : Combine potentiometric sensors ( ) with fluorescence labeling (e.g., azido-tagged analogs in ) for real-time tracking in live cells .

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